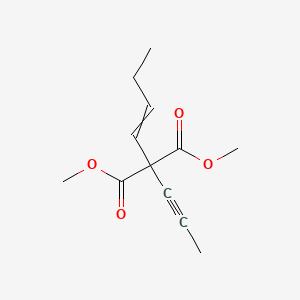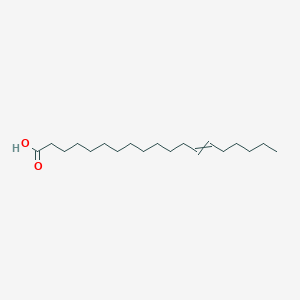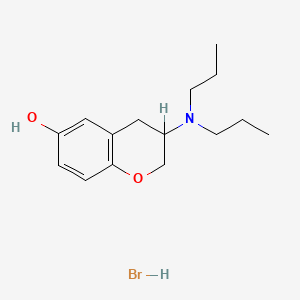
3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide typically involves the reaction of chromene derivatives with dipropylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-quinones, while reduction can produce dihydrochromenes.
Wissenschaftliche Forschungsanwendungen
3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide
- 3-(Diethylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide
Uniqueness
Compared to similar compounds, 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide has unique properties due to the presence of the dipropylamino group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
112460-73-8 |
|---|---|
Molekularformel |
C15H24BrNO2 |
Molekulargewicht |
330.26 g/mol |
IUPAC-Name |
3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol;hydrobromide |
InChI |
InChI=1S/C15H23NO2.BrH/c1-3-7-16(8-4-2)13-9-12-10-14(17)5-6-15(12)18-11-13;/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3;1H |
InChI-Schlüssel |
DEGKLWTVBSCBIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1.Br |
Verwandte CAS-Nummern |
116005-04-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


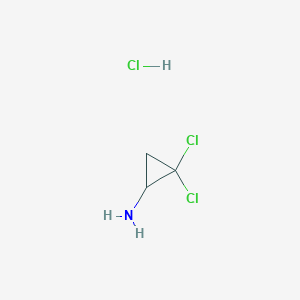
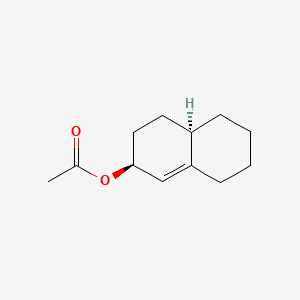
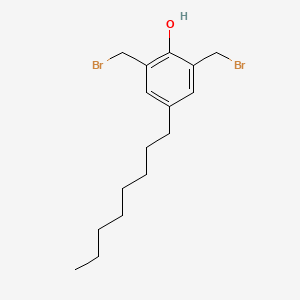
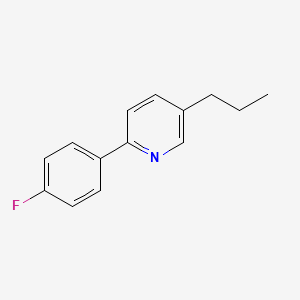
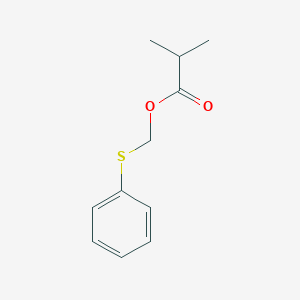
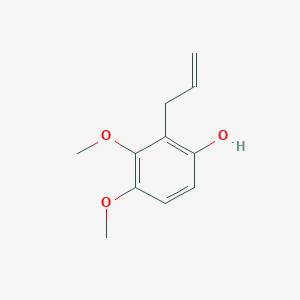


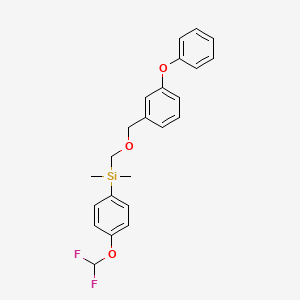
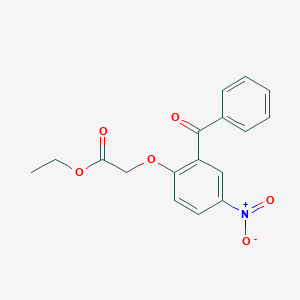
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
